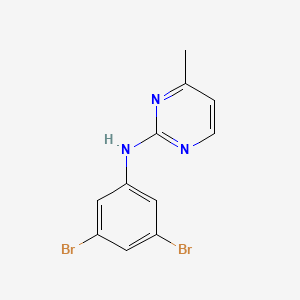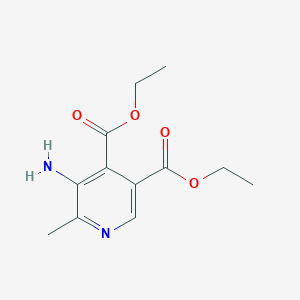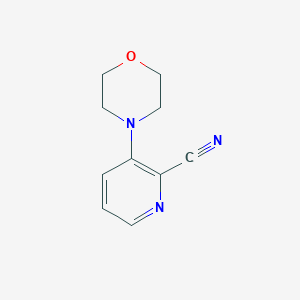
ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family. . This compound is characterized by the presence of a bromomethyl group attached to the benzofuran ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate typically involves the bromination of benzofuran derivatives followed by esterification. One common method involves the reaction of 7-methylbenzofuran-2-carboxylic acid with bromine in the presence of a suitable solvent to yield the bromomethyl derivative. This intermediate is then esterified with ethanol under acidic conditions to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to alcohols under suitable conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate is primarily based on its ability to interact with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, making the compound a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl 7-bromobenzofuran-2-carboxylate: Similar structure but lacks the bromomethyl group, resulting in different reactivity and biological activity.
Ethyl 5-nitrobenzofuran-2-carboxylate: Contains a nitro group instead of a bromomethyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its bromomethyl group, which imparts distinct reactivity and potential biological activities compared to other benzofuran derivatives .
Propriétés
Formule moléculaire |
C12H11BrO3 |
|---|---|
Poids moléculaire |
283.12 g/mol |
Nom IUPAC |
ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H11BrO3/c1-2-15-12(14)10-6-8-4-3-5-9(7-13)11(8)16-10/h3-6H,2,7H2,1H3 |
Clé InChI |
RKSZCNKKBCVRKD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(O1)C(=CC=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2-Bromo-5-(hydroxymethyl)phenyl]methanol](/img/structure/B8681926.png)

![1,3-Dioxolane, 2-[(4-nitrophenyl)methyl]-](/img/structure/B8681952.png)
![3-Methylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8681956.png)




